molecular formula C55H71NO22 B1252064 Kigamicin E

Kigamicin E

Cat. No.: B1252064
M. Wt: 1098.1 g/mol
InChI Key: HSNNYVGQDKCUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kigamicin E is a natural product found in Amycolatopsis with data available.

Scientific Research Applications

Antitumor Properties

Kigamicin E, along with other kigamicins, has been identified for its antitumor properties. These compounds were found to be effective in killing tumor cells, particularly under nutrient-starved conditions. For instance, Kigamicin D showed significant antitumor effects against pancreatic cancer cells in both human xenograft and syngeneic tumor models (Kunimoto et al., 2003). Similarly, another study demonstrated that Kigamicin D selectively killed pancreatic cancer cells under nutrient deprivation, suggesting a potential application in cancer therapy (Jie Lu et al., 2004).

Cytotoxicity Against Cancer Cells

This compound's cytotoxicity has been specifically observed in cancer cells. It has been shown to induce necrosis in myeloma cells even in nutrient-rich conditions, which highlights its potential as a therapeutic agent for multiple myeloma (Nakamura et al., 2008). This finding is critical as it suggests that this compound could be effective against cancer cells without the need for inducing nutrient starvation.

Impact on Cellular Immunity

Research indicates that Kigamicin D, a variant of this compound, does not show immunosuppressive activity and can stimulate certain immune responses. It has been found to augment the delayed-type hypersensitivity response, which is a key aspect of cellular immunity (Masuda et al., 2006). This aspect could be useful in developing cancer treatments that work by boosting the body's immune response against tumor cells.

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of this compound and its variants. For instance, synthetic studies have been conducted to understand the polycyclic aromatic natural products that constitute Kigamicins, including their tetrahydroxanthone structures (Ma & Ready, 2019). This research is pivotal for the development of synthetic variants of these compounds for potential therapeutic applications.

Properties

Molecular Formula

C55H71NO22

Molecular Weight

1098.1 g/mol

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

InChI

InChI=1S/C55H71NO22/c1-21-28(74-35-17-32(65-7)49(23(3)72-35)77-37-18-33(66-8)50(24(4)73-37)76-36-16-30(64-6)44(58)22(2)71-36)9-10-34(70-21)75-31-15-27(57)40-47(61)43-48(62)42-38-25(13-26-19-55(5)56(11-12-69-55)54(63)39(26)46(38)60)14-29-41(42)52(68-20-67-29)53(43)78-51(40)45(31)59/h13,21-24,27-37,44-45,49-50,57-60,62H,9-12,14-20H2,1-8H3

InChI Key

HSNNYVGQDKCUKD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC)OC

Synonyms

kigamicin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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